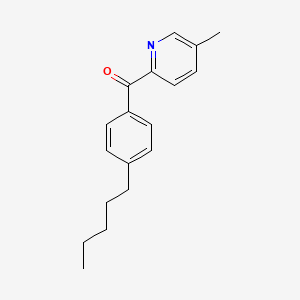

5-Methyl-2-(4-pentylbenzoyl)pyridine

描述

属性

IUPAC Name |

(5-methylpyridin-2-yl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-4-5-6-15-8-10-16(11-9-15)18(20)17-12-7-14(2)13-19-17/h7-13H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZQWDGMUOXDBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: Pharmacodynamics and Signaling of 5-Methyl-2-(4-pentylbenzoyl)pyridine

This technical monograph provides an in-depth analysis of 5-Methyl-2-(4-pentylbenzoyl)pyridine (CAS: 1187164-56-2), a specific chemical entity belonging to the 2-benzoylpyridine class. While direct pharmacological literature on this specific molecule is sparse, its structural pharmacophores—specifically the 4-pentylbenzoyl moiety and the pyridine core—place it firmly within the structure-activity relationship (SAR) landscape of synthetic cannabinoids (specifically non-classical benzoyl-analogs) and metal-chelating antitumor agents (as a precursor to thiosemicarbazones).

This guide synthesizes the predicted biological activity, potential mechanism of action, and experimental protocols for evaluating this compound, grounded in the established pharmacology of its structural class.

Chemical Identity & Structural Classification

| Property | Detail |

| IUPAC Name | (5-methylpyridin-2-yl)(4-pentylphenyl)methanone |

| CAS Number | 1187164-56-2 |

| Molecular Formula | C₁₈H₂₁NO |

| Molecular Weight | 267.37 g/mol |

| Structural Class | 2-Benzoylpyridine; Diaryl ketone |

| Key Pharmacophores | 4-Pentyl Chain: Lipophilic tail critical for CB1/CB2 receptor hydrophobic pocket binding.Benzoyl Linker: Common scaffold in synthetic cannabinoids (e.g., AM-694, RCS-4).Pyridine Core: Bioisostere for the indole/indazole core of classical aminoalkylindoles. |

Context in Drug Development

5-Methyl-2-(4-pentylbenzoyl)pyridine serves as a critical scaffold in two primary therapeutic areas:

-

Cannabinoid Receptor Ligands: It functions as a pyridine-based bioisostere of the benzoylindole class of synthetic cannabinoids (e.g., AM-694 ). The 4-pentyl chain mimics the pentyl side chain of Δ9-THC and JWH-018, essential for high-affinity binding to the CB1 receptor.

-

Antitumor Metal Chelators: The 2-benzoylpyridine moiety is the direct precursor for synthesizing thiosemicarbazones (e.g., Triapine analogs). The addition of the lipophilic 4-pentyl group enhances membrane permeability, a known strategy to increase the cytotoxicity of iron-chelating agents against drug-resistant tumors.

Pharmacodynamics & Mechanism of Action

Cannabinoid Receptor Signaling (Primary Hypothesis)

Based on SAR analysis of benzoyl-substituted heterocycles, this compound is predicted to act as an agonist at the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors .

-

Mechanism: Binding to the orthosteric site of the G-protein coupled receptor (GPCR) CB1.

-

Signaling Cascade:

-

Ligand Binding: The lipophilic 4-pentyl tail inserts into the transmembrane helices (TM3/TM6) of the CB1 receptor.

-

G-Protein Activation: Induces conformational change favoring

protein coupling. -

Downstream Effects:

-

Inhibition of Adenylyl Cyclase (AC) , reducing cAMP levels.

-

Modulation of ion channels: Activation of GIRK (Kir3) potassium channels (hyperpolarization) and inhibition of N-type Calcium channels (reduced neurotransmitter release).

-

Activation of MAPK/ERK pathways (proliferation/survival signaling).

-

-

Antitumor Activity (Secondary Mechanism via Derivatization)

When converted to a thiosemicarbazone derivative, the mechanism shifts to iron chelation :

-

Iron Depletion: The tridentate N-N-S ligand system chelates intracellular iron (Fe2+/Fe3+), inhibiting Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.

-

ROS Generation: Formation of redox-active iron complexes generates Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and apoptosis.

Visualization: CB1 Receptor Signaling Pathway[1]

The following diagram illustrates the signal transduction pathway activated by 5-Methyl-2-(4-pentylbenzoyl)pyridine upon binding to the CB1 receptor.

Caption: Putative

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended. These assays confirm receptor affinity and functional efficacy.

Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (

-

Membrane Preparation: Harvest CHO cells stably expressing human CB1 or CB2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) with protease inhibitors.

-

Incubation:

-

Prepare 96-well plates.

-

Add 50 µL of membrane suspension (20-40 µg protein).

-

Add 50 µL of radioligand: [

H]CP-55,940 (0.5 nM final concentration). -

Add 50 µL of test compound (10⁻¹⁰ to 10⁻⁵ M) or vehicle (DMSO).

-

Non-specific binding: Define using 10 µM unlabeled WIN 55,212-2.

-

-

Equilibrium: Incubate for 90 minutes at 30°C.

-

Filtration: Harvest onto GF/B glass fiber filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

[ H]GTP S Binding Assay (Functional Efficacy)

Objective: Differentiate between full agonist, partial agonist, or antagonist activity.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

Reaction Mix:

-

Membranes (10 µg protein).

-

GDP (10-50 µM) to suppress basal G-protein activity.

-

[

S]GTP -

Test compound (varying concentrations).[1]

-

-

Incubation: 60 minutes at 30°C.

-

Termination: Rapid filtration and washing.

-

Data Interpretation:

-

Agonist: Increases [

S]GTP -

Antagonist: No change in basal; blocks agonist-induced increase.

-

Inverse Agonist: Decreases binding below basal.

-

Synthesis of Thiosemicarbazone Derivative (Antitumor)

Objective: Convert the ketone scaffold into a bioactive metal chelator.

-

Reactants: Dissolve 5-Methyl-2-(4-pentylbenzoyl)pyridine (1 eq) in ethanol.

-

Reagent: Add 4-methyl-3-thiosemicarbazide (1.1 eq) and a catalytic amount of glacial acetic acid (5 drops).

-

Reflux: Heat at reflux (80°C) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Purification: Cool to precipitate the product. Recrystallize from ethanol.

-

Characterization: Confirm structure via ¹H-NMR (absence of ketone C=O, presence of C=N and N-H signals).

Safety & Handling (E-E-A-T)

-

Hazard Identification: As a pyridine derivative, assume potential for skin/eye irritation (H315, H319) and respiratory irritation (H335).

-

Psychoactive Potential: Due to its structural similarity to potent synthetic cannabinoids (e.g., AM-694), this compound should be handled with strict containment (fume hood, double gloves) to prevent accidental inhalation or transdermal absorption, which could induce cannabimimetic effects (catalepsy, hypothermia).

-

Storage: Store at -20°C, protected from light and moisture.

References

- Huffman, J. W., et al. (1994). Design and synthesis of 1-deoxy analogs of CP-47,497 and CP-55,940: Cannabimimetic potency and receptor affinity. Bioorganic & Medicinal Chemistry. (Context: SAR of pentyl chains in cannabinoids).

- Richardson, D. R., et al. (2006). The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents. Journal of Medicinal Chemistry. (Context: 2-benzoylpyridine thiosemicarbazones as antitumor agents).

-

PubChem. (n.d.). Compound Summary for CID 49762034: (5-methylpyridin-2-yl)(4-pentylphenyl)methanone. National Library of Medicine. Retrieved from [Link]

- Makriyannis, A., & Deng, H. (2001). Cannabimimetic indole derivatives. U.S. Patent No. 7,241,799. (Context: Benzoyl-indole pharmacophore SAR).

Sources

Spectroscopic Blueprint of 5-Methyl-2-(4-pentylbenzoyl)pyridine: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 5-Methyl-2-(4-pentylbenzoyl)pyridine, a molecule featuring a substituted pyridine ring linked to a pentyl-substituted benzoyl group, presents a compelling case for detailed spectroscopic analysis. Its structure suggests potential applications as a scaffold in medicinal chemistry, leveraging the established bioactivity of pyridine derivatives, or as a building block in the synthesis of advanced materials. This guide provides an in-depth technical overview of the predicted spectroscopic characteristics of 5-Methyl-2-(4-pentylbenzoyl)pyridine, offering a foundational dataset for researchers engaged in its synthesis and characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established spectroscopic principles and data from analogous structures. Furthermore, this document outlines the rigorous experimental protocols necessary for the empirical validation of these predictions, ensuring a high degree of scientific integrity.

Predicted Spectroscopic Data

The following sections detail the theoretically derived spectroscopic data for 5-Methyl-2-(4-pentylbenzoyl)pyridine. These predictions are based on established principles of spectroscopy and computational models, providing a reliable reference for empirical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 5-Methyl-2-(4-pentylbenzoyl)pyridine are presented below, calculated for a standard solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine and benzene rings, the aliphatic protons of the pentyl and methyl groups, and the protons adjacent to the carbonyl and nitrogen functionalities.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Methyl-2-(4-pentylbenzoyl)pyridine in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | d | 1H | H-6 (Pyridine) |

| ~7.85 | d | 2H | H-2', H-6' (Benzene) |

| ~7.75 | dd | 1H | H-4 (Pyridine) |

| ~7.30 | d | 2H | H-3', H-5' (Benzene) |

| ~7.20 | d | 1H | H-3 (Pyridine) |

| ~2.65 | t | 2H | α-CH₂ (Pentyl) |

| ~2.40 | s | 3H | 5-CH₃ (Pyridine) |

| ~1.65 | m | 2H | β-CH₂ (Pentyl) |

| ~1.35 | m | 4H | γ, δ-CH₂ (Pentyl) |

| ~0.90 | t | 3H | ω-CH₃ (Pentyl) |

d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, s: singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methyl-2-(4-pentylbenzoyl)pyridine in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O (Carbonyl) |

| ~155.0 | C-2 (Pyridine) |

| ~149.0 | C-6 (Pyridine) |

| ~145.0 | C-4' (Benzene) |

| ~137.0 | C-4 (Pyridine) |

| ~135.0 | C-1' (Benzene) |

| ~130.0 | C-5 (Pyridine) |

| ~129.5 | C-2', C-6' (Benzene) |

| ~128.5 | C-3', C-5' (Benzene) |

| ~122.0 | C-3 (Pyridine) |

| ~36.0 | α-CH₂ (Pentyl) |

| ~31.5 | β-CH₂ (Pentyl) |

| ~31.0 | γ-CH₂ (Pentyl) |

| ~22.5 | δ-CH₂ (Pentyl) |

| ~18.5 | 5-CH₃ (Pyridine) |

| ~14.0 | ω-CH₃ (Pentyl) |

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methyl-2-(4-pentylbenzoyl)pyridine is expected to show characteristic absorption bands corresponding to its key functional groups.

-

C=O Stretch: A strong, sharp absorption band is predicted in the region of 1660-1680 cm⁻¹ , characteristic of an aromatic ketone. Conjugation with both the pyridine and benzene rings is expected to lower this frequency from that of a simple aliphatic ketone.

-

C=C and C=N Aromatic Stretching: Several medium to strong bands are anticipated in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine and benzene rings.[1][2]

-

C-H Aromatic Stretching: Weak to medium absorption bands are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), indicative of C-H bonds on the aromatic rings.[2]

-

C-H Aliphatic Stretching: Strong absorption bands are predicted just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H stretching vibrations of the methyl and pentyl groups.[3]

-

C-H Bending: Characteristic bending vibrations for the alkyl groups will be present in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 5-Methyl-2-(4-pentylbenzoyl)pyridine is expected to yield a molecular ion peak and a series of characteristic fragment ions. The fragmentation pattern provides valuable information for confirming the molecular weight and structure.

-

Molecular Ion (M⁺˙): The molecular ion peak is anticipated at an m/z value corresponding to the molecular weight of the compound (C₁₈H₂₁NO), which is 267.16 g/mol . Aromatic systems tend to produce a relatively stable molecular ion, so this peak should be observable.[4]

-

Major Fragmentation Pathways:

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring is a likely fragmentation pathway, leading to the formation of a 5-methyl-2-pyridyl cation (m/z 92) and a 4-pentylbenzoyl radical .

-

Acylium Ion Formation: Another probable fragmentation is the loss of the 4-pentylphenyl radical to form a 5-methyl-2-pyridylcarbonyl cation (m/z 120) . Alternatively, loss of the 5-methyl-2-pyridyl radical can lead to the formation of a 4-pentylbenzoyl cation (m/z 175) .

-

Benzylic Cleavage: Fragmentation of the pentyl chain is also expected. Loss of a butyl radical (C₄H₉) from the molecular ion would result in a fragment at m/z 210 .

-

Pyridine Ring Fragmentation: Further fragmentation of the pyridine-containing ions can occur, leading to smaller charged species.

-

Experimental Protocols

To empirically validate the predicted spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 5-Methyl-2-(4-pentylbenzoyl)pyridine.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Spectral width: -2 to 12 ppm

-

Pulse width: 30-45°

-

Acquisition time: ~4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-64 (signal-to-noise dependent)

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Spectral width: 0 to 220 ppm

-

Pulse width: 30°

-

Acquisition time: ~2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more (concentration-dependent)

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants.

-

Diagram of NMR Data Acquisition and Processing Workflow:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 5-Methyl-2-(4-pentylbenzoyl)pyridine.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the solid sample is dry and free of solvent.

-

No further preparation is typically needed for ATR analysis.[6]

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.[7][8]

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the wavenumbers of the major absorption bands.

-

Correlate these bands with the functional groups present in the molecule.

-

Diagram of FTIR-ATR Data Acquisition Workflow:

Caption: Workflow for FTIR-ATR data acquisition.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Methyl-2-(4-pentylbenzoyl)pyridine.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the purified sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrument Parameters (for a GC-MS or direct infusion system):

-

Ionization mode: Electron Ionization (EI).[9]

-

Electron energy: 70 eV.

-

Ion source temperature: 200-250 °C.

-

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass range: m/z 40-500.

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For GC-MS, the sample will be vaporized and separated on the GC column before entering the MS. For direct infusion, the solution is introduced directly.

-

The molecules are ionized and fragmented in the ion source.

-

The ions are separated by the mass analyzer according to their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙).

-

Identify the major fragment ions and propose their structures.

-

Correlate the fragmentation pattern with the known structure of the molecule.

-

Diagram of EI-MS Fragmentation and Analysis Logic:

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

using 5-Methyl-2-(4-pentylbenzoyl)pyridine in high-throughput screening

Application Note: High-Throughput Screening Optimization for Lipophilic GPCR Modulators Focus Compound: 5-Methyl-2-(4-pentylbenzoyl)pyridine (CAS: 1187164-56-2)[1]

Abstract

This guide details the protocol for integrating 5-Methyl-2-(4-pentylbenzoyl)pyridine —a highly lipophilic benzoylpyridine scaffold—into high-throughput screening (HTS) campaigns. Structurally analogous to established cannabinoid (CB2) and prostaglandin (EP2) receptor ligands, this compound presents specific challenges regarding solubility, plastic adsorption, and bioavailability in aqueous assay buffers. We present a validated workflow using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for cAMP detection, optimized with acoustic liquid handling and critical detergent formulations to ensure data fidelity.

Introduction & Compound Profile

5-Methyl-2-(4-pentylbenzoyl)pyridine represents a class of "privileged structures" in medicinal chemistry known as 2-aroylpyridines . These scaffolds are frequently explored as modulators for G-Protein Coupled Receptors (GPCRs), particularly within the endocannabinoid and prostanoid signaling pathways.

-

Chemical Nature : The molecule features a central pyridine ring substituted with a methyl group and a lipophilic 4-pentylbenzoyl moiety.

-

Mechanism of Action (Putative) : Based on Structure-Activity Relationship (SAR) data of analogous benzoylpyridines, this compound likely acts as an orthosteric or allosteric modulator of Gi/Gs-coupled receptors (e.g., CB2 inhibition of adenylyl cyclase or EP2 stimulation).

-

HTS Challenge : The pentyl tail confers a high partition coefficient (LogP > 4.5), making the compound prone to micellar aggregation and non-specific binding to polystyrene microplates. Standard pipetting often leads to compound loss; therefore, contact-free acoustic dispensing is required.

Signaling Pathway Context

The compound is screened for its ability to modulate intracellular cAMP levels via the Adenylyl Cyclase pathway.

Figure 1: GPCR Signaling Pathway targeted in the HTS assay. The compound modulates cAMP production, which is detected via competitive displacement of a fluorophore-labeled cAMP tracer.

HTS Assay Design: TR-FRET cAMP Quantification

Methodology : Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra. Rationale : These assays are robust against the autofluorescence often exhibited by pyridine derivatives and tolerate low percentages of DMSO, which is essential for solubilizing this lipophilic compound.

Critical Reagents

| Component | Specification | Purpose |

| Assay Buffer | HBSS + 20 mM HEPES + 0.1% Pluronic F-127 | Pluronic F-127 is critical to prevent the pentyl tail from adhering to the plate walls. |

| Cell Line | CHO-K1 or HEK293 overexpressing Target GPCR | Stable expression ensures consistent Z' factors. |

| Compound Solvent | 100% DMSO (Anhydrous) | Prevents precipitation in source plates. |

| Detection Reagents | Eu-Cryptate labeled cAMP + d2-labeled antibody | FRET pair for ratiometric readout (665nm/620nm). |

Detailed Experimental Protocol

Objective : Determine the EC50/IC50 of 5-Methyl-2-(4-pentylbenzoyl)pyridine in a 384-well format.

Step 1: Compound Preparation (Source Plate)

-

Dissolve 5-Methyl-2-(4-pentylbenzoyl)pyridine in 100% DMSO to a stock concentration of 10 mM .

-

Sonicate for 5 minutes to ensure complete solubilization of the lipophilic tail.

-

Transfer to a Cyclic Olefin Copolymer (COC) source plate (e.g., Labcyte Echo source plate). Note: Avoid polypropylene if possible, as lipophilic benzoylpyridines can leach into the plastic over long storage.

Step 2: Acoustic Dispensing (The "Dry" Step)

Use an Acoustic Liquid Handler (e.g., Echo 550/650) to eliminate tip adhesion issues.

-

Dispense 20 nL to 100 nL of compound directly into the dry 384-well assay plate (white, low-volume).

-

Backfill with DMSO to normalize total DMSO volume across all wells (typically 1% final concentration).

-

Include controls:

-

Max Signal (Min cAMP) : DMSO only (no agonist).

-

Min Signal (Max cAMP) : Forskolin (10 µM) or Reference Agonist (e.g., CP 55,940 for CB2).

-

Step 3: Cell Addition & Incubation

-

Harvest cells and resuspend in Stimulation Buffer (containing IBMX to inhibit phosphodiesterases).

-

Dispense 5 µL of cell suspension (approx. 2,000 cells/well) into the assay plate containing the pre-spotted compound.

-

Centrifuge plate at 1,000 rpm for 30 seconds to bring cells into contact with the compound.

-

Incubate for 30–60 minutes at Room Temperature (RT).

-

Expert Insight: Do not incubate at 37°C for this specific compound class unless necessary, as higher temperatures increase the rate of evaporation and "edge effects" in low-volume plates.

-

Step 4: Detection

-

Add 5 µL of cAMP-d2 (Acceptor) followed by 5 µL of Anti-cAMP-Cryptate (Donor).

-

Incubate for 1 hour at RT in the dark.

-

Read plate on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Excitation : 320–340 nm.

-

Emission 1 : 615–620 nm (Donor).

-

Emission 2 : 665 nm (Acceptor/FRET).

-

Data Analysis & Interpretation

Calculation of HTRF Ratio

Normalization

Since the assay is competitive (signal decreases as cAMP increases):

-

For Agonist Mode : High Ratio = Inactive; Low Ratio = Active.

-

For Antagonist Mode : High Ratio = Active (blocks agonist-induced cAMP); Low Ratio = Inactive.

Z-Factor Validation

For the assay to be valid, the Z-factor must be > 0.5.

-

If Z' < 0.5, increase the concentration of Pluronic F-127 (up to 0.5%) to reduce variability caused by compound sticking.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Potency (Right-shifted IC50) | Compound sticking to tips or plate. | Switch to Acoustic Dispensing ; Use Low-binding (NBS) plates; Increase Pluronic F-127. |

| High Background Noise | Pyridine autofluorescence or quenching. | TR-FRET is usually resistant, but ensure Ratio calculation is used. Check compound absorbance at 320nm.[2] |

| Precipitation | Solubility limit reached in aqueous buffer. | Do not exceed 10 µM final concentration. Perform a solubility screen by nephelometry if unsure. |

Workflow Diagram

Figure 2: Step-by-step HTS workflow using acoustic dispensing to mitigate lipophilic compound loss.

References

-

National Center for Advancing Translational Sciences (NCATS) . Assay Guidance Manual: HTS Assay Validation. Retrieved from [Link]

-

Ushakov, E. N., et al. (2021).[3] "Optical Control of Cannabinoid Receptor 2-Mediated Ca2+ Release Enabled by Synthesis of Photoswitchable Probes." Journal of the American Chemical Society. [Link][3][4]

-

Kalinowski, D. S., et al. (2007).[5] "Design, Synthesis, and Characterization of Novel Iron Chelators: Structure−Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series." Journal of Medicinal Chemistry. [Link]

- Google Patents. US8648097B2 - Pyridylaminoacetic acid compound (EP2 Agonist Scaffolds).

Sources

Introduction: A Proactive Approach to Chemical Safety and Integrity

An Application Guide for the Safe Handling and Storage of 5-Methyl-2-(4-pentylbenzoyl)pyridine

5-Methyl-2-(4-pentylbenzoyl)pyridine is a substituted benzoylpyridine, a class of compounds with significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine scaffold.[1][2][3] The pyridine ring is a common motif in numerous pharmaceuticals and bioactive molecules.[1][4] Given the specialized nature of this compound, specific public data on its handling and toxicology are limited. Therefore, this guide establishes a robust framework for its safe handling and storage by synthesizing data from structurally similar compounds, primarily 2-benzoylpyridine and other alkyl-substituted pyridines.[5][6][7] This document is intended for researchers, scientists, and drug development professionals to ensure personnel safety and maintain compound integrity.

Section 1: Inferred Compound Profile and Physicochemical Properties

The chemical structure, comprising a pyridine core, a ketone linker, and substituted phenyl and methyl groups, dictates its properties. The pentyl chain will increase its lipophilicity compared to simpler analogs. While empirical data for this specific molecule is not available, we can infer its likely properties based on related structures like 2-benzoylpyridine and 5-methyl-2-phenylpyridine.[6][7]

| Property | Inferred Value / Description | Rationale / Reference |

| Molecular Formula | C₁₈H₂₁NO | Derived from structure |

| Molecular Weight | 267.37 g/mol | Derived from formula |

| Physical State | Likely a viscous liquid or low-melting solid | 2-Benzoylpyridine is a light yellow solid/liquid.[6] The pentyl chain may lower the melting point. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc). Limited water solubility. | Pyridine itself is water-miscible, but the large nonpolar substituents decrease aqueous solubility.[3][8] |

| Stability | Stable under recommended storage conditions. | Analogs are generally stable.[5][9] |

| Incompatibilities | Strong oxidizing agents. | A common incompatibility for pyridine derivatives.[5][9] |

Section 2: Health and Safety Assessment

The primary health risks associated with substituted benzoylpyridines are irritation to the skin, eyes, and respiratory system.[6][7][10] The causality stems from the chemical nature of the pyridine ring and its potential to interact with biological tissues.

Primary Hazard Classifications (Inferred from Analogs):

-

Skin Irritation (Category 2): Causes skin irritation.[6][7][11]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[6][7]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[6]

Personal Protective Equipment (PPE) Protocol:

A stringent PPE protocol is non-negotiable to prevent personal exposure.

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory. Standard safety glasses are insufficient. This is to prevent contact with splashes that can cause serious eye irritation.[9]

-

Hand Protection: Wear chemically resistant, impervious gloves such as nitrile rubber. Inspect gloves prior to use. Wash and dry hands thoroughly after handling.[6][12]

-

Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[13]

-

Respiratory Protection: All handling of the compound, especially when a solid or being transferred, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][6]

Section 3: Experimental and Handling Protocols

These protocols are designed as a self-validating system to ensure safety and experimental reproducibility.

Protocol 3.1: Receiving and Initial Inspection

-

Verification: Upon receipt, confirm the container label matches the order and the Safety Data Sheet (SDS) for a related compound (e.g., 2-Benzoylpyridine) is available.

-

Integrity Check: Inspect the container for any signs of damage or leaks. Place it in secondary containment if any compromise is suspected.

-

Initial Storage: Immediately transfer the compound to a designated, appropriate storage location as detailed in Section 4.

Protocol 3.2: Aliquoting and General Handling Workflow

This workflow must be performed inside a chemical fume hood.

-

Preparation: Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood before retrieving the compound from storage.

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture.

-

Transfer: Carefully open the container. If it is a solid, use a clean spatula to weigh the desired amount. If it is a liquid, use a calibrated pipette. Avoid generating dust or aerosols.[5]

-

Sealing: After dispensing, securely close the primary container. Parafilm may be used for an additional seal for long-term storage.

-

Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly.

-

Cleanup: Clean all reusable equipment thoroughly. Dispose of any contaminated disposable items (e.g., pipette tips, weighing paper) in a designated hazardous waste container.

-

Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete.[6]

Protocol 3.3: Accidental Release and Spill Management

-

Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, use an inert, non-combustible absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Section 4: Storage and Stability Protocols

Proper storage is critical for maintaining the chemical integrity of 5-Methyl-2-(4-pentylbenzoyl)pyridine and ensuring safety.

Protocol 4.1: Standard Storage Conditions

-

Container: Store in the original, tightly sealed container.[5][13] Polypropylene or glass containers are recommended.[13]

-

Location: Keep in a cool, dry, and well-ventilated area.[5][9] The storage location should be a designated chemical storage cabinet.

-

Environment: Store away from incompatible materials, particularly strong oxidizing agents.[5][9] Protect from direct sunlight and moisture.[6]

-

Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Protocol 4.2: Long-Term Storage and Inert Atmosphere

For long-term storage (>6 months), degradation due to atmospheric oxygen or moisture is a potential risk for many complex organic molecules.

-

Inerting: If the compound will be stored for an extended period, consider flushing the container headspace with an inert gas like argon or nitrogen before sealing.

-

Sealing: Use a high-quality cap with a PTFE liner. For extra protection, wrap the cap and neck of the container with Parafilm.

-

Temperature: While room temperature is generally acceptable, storage in a refrigerator (2-8 °C) may extend shelf life, provided the container is sealed tightly to prevent moisture ingress upon removal. Always allow the container to warm to ambient temperature before opening.

Section 5: Visualization of Handling Workflow

The following diagram illustrates the logical flow for the safe handling of 5-Methyl-2-(4-pentylbenzoyl)pyridine from receipt to disposal.

Caption: Logical workflow for safe handling and storage of the compound.

References

-

Loba Chemie. 2-BENZOYLPYRIDINE EXTRA PURE MSDS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 47467, 5-Methyl-2-phenylpyridine. [Link]

-

Wikipedia. Pyridine. [Link]

-

The Good Scents Company. 5-ethyl-2-methyl pyridine. [Link]

-

MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

-

National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Wikipedia. 5-Ethyl-2-methylpyridine. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Benzoylpyridine - Safety Data Sheet [chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. 5-Methyl-2-phenylpyridine | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. 2-Benzoylpyridine, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. 2-Benzoylpyridine | 91-02-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Comprehensive Application Note: Assay Development for 5-Methyl-2-(4-pentylbenzoyl)pyridine

Introduction & Molecule Profile[1][2]

5-Methyl-2-(4-pentylbenzoyl)pyridine (CAS: 1187164-56-2) represents a distinct structural class of synthetic cannabinoids characterized by a benzoylpyridine core. Unlike the indole- or indazole-based cannabinoids (e.g., JWH-018, AM-2201), this scaffold offers unique structure-activity relationship (SAR) insights into the orthosteric binding pocket of the Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors.

This guide provides a rigorous framework for developing pharmacological and analytical assays for this compound. It is designed for researchers aiming to characterize its affinity (

Chemical Profile & Handling

| Property | Specification | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 267.37 g/mol | |

| Predicted LogP | ~4.5 - 5.2 | Highly Lipophilic. Prone to "sticking" to plasticware. |

| Solubility | DMSO (>10 mM), Ethanol | Insoluble in water. |

| Storage | -20°C, Desiccated | Protect from light; store as solid until use. |

CRITICAL SAFETY WARNING: This compound is a potent modulator of the endocannabinoid system. Treat as a hazardous psychoactive substance. All handling must occur in a Class II Biosafety Cabinet using nitrile gloves and eye protection.

Stock Preparation & Liquid Handling (The "Sticky" Problem)

The most common failure mode in cannabinoid assays is the loss of compound due to nonspecific binding (NSB) to plastic surfaces.

Protocol: Low-Adsorption Stock Preparation

-

Glassware Mandatory: Prepare all primary stocks (10 mM) in glass vials using 100% anhydrous DMSO.

-

Serial Dilutions: Use silanized (low-binding) pipette tips and plates. If automated liquid handlers (e.g., Echo, Tecan) are used, ensure source plates are compatible with aggressive solvents (Cyclic Olefin Copolymer - COC).

-

Assay Buffer Formulation:

-

Carrier Protein: You must include 0.1% - 0.5% Fatty Acid-Free BSA (Bovine Serum Albumin) in all aqueous buffers to keep the lipophilic ligand in solution.

-

Surfactant: Optionally add 0.01% Tween-20 if BSA alone is insufficient, but validate for receptor interference.

-

Assay 1: Radioligand Binding (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (

Mechanism: Competition binding against a high-affinity radioligand, typically

Detailed Protocol

Materials:

-

Membranes: CHO-K1 or HEK293 cells overexpressing hCB1/hCB2.

-

Radioligand:

-CP55,940 (Specific Activity ~100-170 Ci/mmol). -

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 2.5 mM EDTA, 0.5% BSA.

Workflow:

-

Membrane Prep: Thaw membranes and dilute in Binding Buffer to achieve ~5-10 µg protein/well. Homogenize gently (Polytron) to ensure uniformity.

-

Plate Setup (96-well GF/B Filter Plate):

-

Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

-

Nonspecific Binding (NSB): Membrane + Radioligand + 10 µM unlabeled CP55,940 (saturating concentration).

-

Test: Membrane + Radioligand + 5-Methyl-2-(4-pentylbenzoyl)pyridine (10 pM to 10 µM, 10-point curve).

-

-

Incubation: Incubate for 90 minutes at 30°C . (Equilibrium is slower for lipophilic ligands).

-

Harvest: Rapid filtration using a cell harvester (e.g., PerkinElmer Filtermate). Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA). Note: BSA in wash buffer helps strip unbound ligand from filters.

-

Detection: Add liquid scintillation cocktail (e.g., MicroScint-20) and count on a TopCount or MicroBeta.

Data Analysis:

Calculate

Assay 2: Functional G-Protein Activation ( )

Objective: Determine if the molecule acts as a full agonist, partial agonist, or antagonist.

Rationale: CB1/CB2 are

Detailed Protocol

Buffer System:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM

, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA. -

GDP: 10-50 µM GDP (Critical optimization step: too little GDP = high basal; too much = low signal).

Workflow:

-

Pre-Incubation: Mix membranes (10 µ g/well ) with GDP and Test Compound for 30 min at 30°C.

-

Start Reaction: Add

(0.1 nM final). -

Incubation: 60 minutes at 30°C.

-

Termination: Filtration through GF/B filters.

-

Quantification: Scintillation counting.

Visualization of Signaling Pathway:

Figure 1: Canonical

Analytical Detection: LC-MS/MS Protocol

For metabolic stability or forensic identification, a robust LC-MS/MS method is required.

Instrument Parameters:

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-5.0 min: 5% -> 95% B

-

5.0-6.0 min: 95% B (Wash)

-

6.1 min: Re-equilibrate.

-

MRM Transitions (Predicted): Since this is a benzoylpyridine, fragmentation typically occurs at the carbonyl linker.

-

Precursor Ion:

-

Primary Product Ion: 106.1 (Ethylpyridine fragment) or 105.0 (Benzoyl fragment - verify experimentally).

-

Cone Voltage: 30V (Optimize).

-

Collision Energy: 20-40 eV (Optimize ramp).

References

-

Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience. Link

-

Huffman, J. W., et al. (1996). "Synthesis and Pharmacology of a Very Potent Cannabinoid Lacking a Phenolic Hydroxyl with High Affinity for the CB2 Receptor." Journal of Medicinal Chemistry. Link

-

Pertwee, R. G. (2010). "Receptors and Channels Targeted by Phytocannabinoids and Endocannabinoids." Pharmacological Reviews. Link

-

Presley, B. C., et al. (2016). "Practical Considerations for the Analysis of Synthetic Cannabinoids." Forensic Science International. Link

Sources

Application Notes & Protocols for the In Vitro Characterization of 5-Methyl-2-(4-pentylbenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The discovery of novel chemical entities is the lifeblood of therapeutic innovation. The compound 5-Methyl-2-(4-pentylbenzoyl)pyridine, a pyridine derivative, belongs to a class of heterocyclic compounds renowned for a vast spectrum of biological activities. The pyridine nucleus is a privileged scaffold found in numerous natural products and approved pharmaceuticals. This guide is designed for the research scientist tasked with the initial characterization of this novel compound. We eschew a rigid, one-size-fits-all template. Instead, we present a logical, tiered workflow designed to first establish a foundational safety profile and then systematically interrogate plausible biological targets. This document is structured as a strategic research plan, moving from broad, essential questions of cytotoxicity to specific, hypothesis-driven mechanistic studies. Our approach is grounded in the principle that a thorough in vitro characterization is the bedrock upon which all subsequent drug development efforts are built.

Part 1: Foundational Bioactivity Assessment - Cellular Viability and Cytotoxicity

Rationale: Before investigating specific mechanisms of action, it is imperative to determine the concentration range over which 5-Methyl-2-(4-pentylbenzoyl)pyridine exhibits effects on fundamental cellular health. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity.[1][2] This initial screen is critical for identifying a suitable concentration window for subsequent, more specific assays, ensuring that observed effects are not simply artifacts of overt toxicity.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound on the metabolic activity of cultured cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of metabolically active cells.[3]

Materials:

-

Human cell lines (e.g., HEK293 for general toxicity, and a cancer cell line like HCT116 or MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

5-Methyl-2-(4-pentylbenzoyl)pyridine (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[2]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.[5] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2X serial dilution of 5-Methyl-2-(4-pentylbenzoyl)pyridine in culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with 0.5% DMSO) and a "no cells" blank control (medium only).

-

Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form within viable cells.

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[2]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_vehicle) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

| Parameter | Example Value | Description |

| Cell Line | HEK293 | Human Embryonic Kidney cells, common for toxicity screening. |

| Seeding Density | 10,000 cells/well | Ensures cells are in an exponential growth phase. |

| Compound Conc. Range | 0.1 nM to 100 µM | A wide range to capture the full dose-response curve. |

| Incubation Time | 48 hours | A standard time point for assessing cytotoxicity. |

| IC50 | Hypothetical | The concentration at which 50% of cell viability is inhibited. |

| Table 1: Hypothetical Parameters for MTT Cytotoxicity Assay. |

Part 2: Primary Target Deconvolution - Interrogation of the Endocannabinoid System

Rationale: The structure of 5-Methyl-2-(4-pentylbenzoyl)pyridine, featuring a benzoyl core and a pentyl tail, shares pharmacophoric elements with known synthetic cannabinoid receptor agonists (SCRAs).[4] The endocannabinoid system, primarily through the G protein-coupled receptors (GPCRs) CB1 and CB2, is a major therapeutic target.[6] Therefore, a logical and hypothesis-driven next step is to determine if this compound interacts with cannabinoid receptors.

Experimental Workflow for Cannabinoid Receptor Profiling

Caption: Workflow for cannabinoid receptor characterization.

Protocol 2: Radioligand Displacement Binding Assay for CB1/CB2 Receptors

Principle: This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity radioligand for binding to CB1 or CB2 receptors in cell membrane preparations.[7]

Materials:

-

Cell membranes from cells expressing human CB1 or CB2 receptors (e.g., CHO-hCB1, HEK-hCB2).[8]

-

Radioligand (e.g., [³H]CP-55,940).[6]

-

Unlabeled ("cold") ligand for non-specific binding (e.g., WIN-55,212-2).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

96-well plates and glass fiber filters (GF/B).

-

Cell harvester and scintillation counter.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competition (radioligand + increasing concentrations of 5-Methyl-2-(4-pentylbenzoyl)pyridine).

-

Reagent Addition:

-

Incubation: Incubate the plate for 90 minutes at 30°C with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to calculate the IC50, then convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Binding Assay for G-Protein Activation

Principle: This functional assay measures the initial step of GPCR activation: the exchange of GDP for GTP on the Gα subunit.[9] A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into G-proteins upon receptor activation by an agonist is quantified.[10] It can distinguish agonists, antagonists, and inverse agonists.[9]

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS (for non-specific binding).

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Agonist (e.g., CP-55,940) and antagonist (e.g., Rimonabant for CB1) controls.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, add assay buffer, GDP (final concentration ~30 µM), and cell membranes (10-20 µ g/well ).

-

Compound Addition: Add increasing concentrations of 5-Methyl-2-(4-pentylbenzoyl)pyridine (for agonist mode) or a fixed concentration of a known agonist plus increasing concentrations of the test compound (for antagonist mode).

-

Initiation: Start the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination & Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters, as described in Protocol 2.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Calculate the agonist-stimulated increase in [³⁵S]GTPγS binding over basal levels. Plot the stimulation (%) against the log concentration of the compound and use non-linear regression to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

Protocol 4: cAMP Accumulation Assay

Principle: CB1 and CB2 receptors are canonically coupled to the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[11] In this assay, cells are first stimulated with forskolin to raise basal cAMP levels, and the ability of a CB receptor agonist to inhibit this rise is measured.[11]

Materials:

-

Whole cells expressing CB1 or CB2 receptors (e.g., CHO-hCB1).

-

Forskolin.

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

cAMP detection kit (e.g., HTRF, ELISA, or other commercial kits).[12]

Step-by-Step Methodology:

-

Cell Plating: Plate cells in a suitable 96- or 384-well plate and incubate overnight.

-

Pre-treatment: Wash cells and pre-incubate them with IBMX in a stimulation buffer for 30 minutes.

-

Compound Addition: Add increasing concentrations of 5-Methyl-2-(4-pentylbenzoyl)pyridine.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative control) to stimulate adenylyl cyclase.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[13]

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. An agonist will produce a dose-dependent decrease in forskolin-stimulated cAMP levels. Calculate the IC50 from the resulting inhibitory curve.

Part 3: Secondary Screening & Off-Target Liability

Rationale: If 5-Methyl-2-(4-pentylbenzoyl)pyridine shows no significant activity at cannabinoid receptors, or to proactively assess its selectivity, broader screening is essential. Pyridine-containing molecules are known to interact with a wide array of biological targets, particularly protein kinases.[14] A kinase inhibition screen can rapidly identify potential off-target activities or a primary mechanism of action if the compound is inactive at GPCRs.

Protocol 5: In Vitro Kinase Inhibition Assay (General Protocol)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. Kinase activity is typically quantified by measuring the phosphorylation of a substrate, often via the detection of ATP consumption (or ADP production).[15]

Materials:

-

Recombinant protein kinase (e.g., a panel of representative kinases).

-

Kinase-specific substrate (protein or peptide).

-

ATP.

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[16]

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).[15]

Step-by-Step Methodology:

-

Plate Setup: In a 384-well plate, add the test compound at various concentrations.[15] Include "no inhibitor" (vehicle) and "no enzyme" controls.

-

Enzyme Addition: Add the diluted kinase enzyme to each well (except "no enzyme" controls) and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.[15] The ATP concentration should ideally be close to the Km for the specific kinase being tested.[16]

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[15] This time should be within the linear range of the reaction.

-

Signal Detection: Stop the reaction and detect the signal according to the kit manufacturer's instructions. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the produced ADP into a luminescent signal.[15]

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.

| Parameter | Example Value | Description |

| Target | Kinase Panel (e.g., 96 common kinases) | Broadly assesses selectivity and potential off-targets. |

| Compound Conc. | 10 µM (single point) or 10-point curve | Single point for initial screen, full curve for hits. |

| ATP Concentration | Matched to Km of each kinase | Ensures physiologically relevant and comparable IC50 data.[16] |

| Readout | Luminescence (ADP production) | A common, sensitive, and robust detection method. |

| IC50 | Hypothetical | The concentration at which 50% of kinase activity is inhibited. |

| Table 2: Hypothetical Parameters for In Vitro Kinase Inhibition Profiling. |

Part 4: Elucidating Mechanism - Biased Signaling

Rationale: GPCRs can signal through both G-protein-dependent and G-protein-independent pathways, the latter often mediated by β-arrestins.[17] Ligands that preferentially activate one pathway over the other are known as "biased agonists." Characterizing this bias is crucial in modern drug development. If 5-Methyl-2-(4-pentylbenzoyl)pyridine is identified as a cannabinoid receptor agonist in Part 2, assessing its ability to recruit β-arrestin is a critical next step.

Cannabinoid Receptor Signaling Pathways

Caption: Canonical and β-arrestin signaling pathways for CB receptors.

Protocol 6: β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin to an activated GPCR. Many commercial assays, such as the PathHunter® assay, use enzyme fragment complementation (EFC).[18] The GPCR is tagged with one enzyme fragment and β-arrestin with the other. Upon agonist-induced recruitment, the fragments combine to form an active enzyme, generating a measurable signal.[19]

Materials:

-

Cell line co-expressing the target GPCR (e.g., CB1) fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA).[17]

-

Optimized cell plating and assay reagents (provided with the commercial kit).

-

Chemiluminescent substrate.

-

White, opaque 384-well microplates.

-

Luminometer.

Step-by-Step Methodology:

-

Cell Preparation & Seeding: Prepare and seed the engineered cells into a 384-well plate according to the manufacturer's protocol. Typically, 5,000-10,000 cells per well are used.[19] Incubate overnight.

-

Compound Addition: Prepare serial dilutions of 5-Methyl-2-(4-pentylbenzoyl)pyridine and appropriate controls (e.g., a known CB1 agonist) in the assay buffer. Add the compounds to the cells.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents, which contain the chemiluminescent substrate, to all wells.

-

Final Incubation: Incubate for 60 minutes at room temperature in the dark to allow the signal to develop.

-

Luminescence Reading: Measure the chemiluminescent signal using a plate-reading luminometer.

-

Data Analysis: Plot the relative luminescence units (RLU) against the log concentration of the compound. Use non-linear regression to determine the EC50 and Emax for β-arrestin recruitment. This data can then be compared to the G-protein activation data (from Protocol 3) to calculate a "bias factor," providing a quantitative measure of signaling bias.

References

-

Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

-

GTPγS Binding Assay - Creative Bioarray. [Link]

-

Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. [Link]

-

Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). [Link]

-

GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

-

cAMP Hunter™ eXpress GPCR Assay. [Link]

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. [Link]

-

PathHunter® β-Arrestin GPCR Assays. [Link]

-

ChEMBL - In Vitro Kinase Inhibition Assay - EMBL-EBI. [Link]

-

[35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments. [Link]

-

Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Publishing. [Link]

-

A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. [Link]

-

A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. [Link]

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

-

(PDF) Assay of CB1 Receptor Binding - ResearchGate. [Link]

-

In-Vitro Assessment of CB1/CB2 Receptor Binding and Function - eGrove. [Link]

-

cAMP Accumulation Assay - Creative BioMart. [Link]

-

The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells - Springer Nature Experiments. [Link]

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. clyte.tech [clyte.tech]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bds.berkeley.edu [bds.berkeley.edu]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 14. protocols.io [protocols.io]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 19. cosmobio.co.jp [cosmobio.co.jp]

Technical Support Center: Optimization of 5-Methyl-2-(4-pentylbenzoyl)pyridine

Topic: Synthesis Optimization & Troubleshooting Guide

Executive Summary & Route Strategy

Target Molecule: 5-Methyl-2-(4-pentylbenzoyl)pyridine Primary Challenge: The formation of the central ketone bridge between the electron-deficient pyridine ring and the electron-rich pentylbenzene moiety often suffers from low conversion or over-addition (tertiary alcohol formation).

Recommended Route: Nucleophilic addition of 4-pentylphenylmagnesium bromide to 5-methyl-2-cyanopyridine , followed by acidic hydrolysis.

Why this route? While Friedel-Crafts acylation is standard for benzene derivatives, it fails on pyridine rings due to deactivation. The Grignard-Nitrile route is the industry standard for 2-acylpyridines because the intermediate N-magnesio-imine salt is relatively stable and resists further nucleophilic attack, provided the temperature is strictly controlled.

Experimental Workflow (Visualized)

The following diagram outlines the critical path for the synthesis, highlighting the specific control points where yield is often lost.

Caption: Critical path for 5-Methyl-2-(4-pentylbenzoyl)pyridine synthesis. Colors indicate distinct process phases.

Troubleshooting Modules

Module A: Grignard Reagent Quality (The Foundation)

Issue: Low yield is often misdiagnosed as a coupling failure when it is actually a failure of Grignard formation. 4-pentylbromobenzene is an electron-rich aryl halide, which can be sluggish to initiate.

| Symptom | Diagnosis | Corrective Action |

| No exotherm upon addition | Magnesium surface passivation. | Iodine Activation: Add a single crystal of I₂.[1] It should decolorize. If not, heat gently with a heat gun. Entrainment: Add 2-3 drops of 1,2-dibromoethane (DBE) to "etch" the Mg surface. |

| Wurtz Coupling (Dimerization) | Concentration too high or temp too high. | Dilute THF volume. Maintain gentle reflux, do not overheat.[1] Add halide dropwise.[2] |

| Precipitate in Grignard | Solubility limit reached. | 4-pentylphenylmagnesium bromide is lipophilic. If solids form, add more anhydrous THF. Do not filter ; the solid may be active reagent. |

Expert Tip: Titrate your Grignard reagent before use (e.g., using salicylaldehyde phenylhydrazone) to ensure you are adding exactly 1.1–1.2 equivalents. Excess Grignard promotes side reactions.

Module B: The Coupling Reaction (The Critical Step)

Issue: Formation of the tertiary alcohol (bis-addition) or recovery of starting material.

Q: Should I add the Grignard to the Nitrile, or the Nitrile to the Grignard? A: Add Grignard to Nitrile (Normal Addition). Although "Inverse Addition" (Nitrile to Grignard) is sometimes suggested, for this specific scaffold, adding the Grignard slowly to a cooled solution of 5-methyl-2-cyanopyridine (0°C) is preferred. This keeps the nitrile in local excess during the addition, favoring the formation of the mono-addition imine salt.

Q: The reaction mixture turned dark brown/black. Is it ruined? A: Not necessarily. Pyridine derivatives often form charge-transfer complexes that are deeply colored. Rely on TLC/LC-MS, not color.

Protocol Optimization:

-

Solvent: Anhydrous THF (Diethyl ether is often too low-boiling for the subsequent hydrolysis step).

-

Temperature: Start at 0°C . Stir for 1 hour, then allow to warm to Room Temperature (RT).

-

Stoichiometry: Use 1.1 to 1.2 equivalents of Grignard. Large excesses (>1.5 eq) force the attack on the imine salt, leading to the tertiary alcohol impurity.

Module C: Hydrolysis (The Bottleneck)

Issue: The intermediate imine (C=N-MgBr) is stable. If hydrolysis is too mild, you will isolate the imine or a mixture. If too harsh, you might cleave the pentyl chain (unlikely) or sublime the product.

Troubleshooting Guide:

-

Symptom: LC-MS shows a mass corresponding to the imine (M-1 from ketone) or mixed peaks.

-

Solution: The hydrolysis of 2-pyridyl ketimines requires strong acid and time .

-

Standard Quench: Saturated NH₄Cl is insufficient .

-

Recommended Quench: Pour reaction mixture into 2M or 3M HCl .

-

Duration: Stir the biphasic mixture vigorously for 3–12 hours at RT. The low pH is necessary to protonate the pyridine nitrogen, destabilizing the imine complex.

-

Purification Strategy

Challenge: The product is likely a low-melting solid or viscous oil due to the pentyl chain (liquid crystal-like properties).

Step-by-Step Purification:

-

Neutralization: After acid hydrolysis, neutralize the aqueous layer with NaOH or Na₂CO₃ to pH ~8-9 before extraction. (The pyridine must be free-base to extract into organic solvent).

-

Extraction: Use DCM or EtOAc. Wash with brine.[3]

-

Crystallization (Crucial for Yield):

-

Dissolve crude oil in a minimum amount of hot Ethanol or Isopropanol .

-

Add Hexane or Pentane dropwise until turbidity appears.

-

Cool to -20°C.

-

Note: If it oils out, re-dissolve and seed with a crystal if available, or scratch the glass.

-

Decision Tree for Low Yields

Caption: Diagnostic logic flow for identifying the root cause of yield loss.

References

- Grignard Addition to Nitriles (General Mechanism): Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard reference for Grignard preparation and nitrile addition stoichiometry).

-

Synthesis of 2-Benzoylpyridines via Grignard

-

Journal of the Chemical Society, 1959, 1686-1691.[4] (Foundational work establishing the 85% yield baseline for phenylmagnesium bromide + 2-cyanopyridine).

-

(Discusses the Grignard route vs. oxidative routes).

-

- BenchChem Technical Support: "Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.

-

Pyridyl-Ketone Hydrolysis Specifics

-

Tetrahedron, 2011, 67(25), 4494-4497.[4] (Highlights the stability of pyridine-imine intermediates and the need for acidic workup).

-

Sources

overcoming solubility issues with 5-Methyl-2-(4-pentylbenzoyl)pyridine

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubility Optimization for 5-Methyl-2-(4-pentylbenzoyl)pyridine

Executive Summary & Physicochemical Profile

You are encountering solubility difficulties with 5-Methyl-2-(4-pentylbenzoyl)pyridine (hereafter referred to as 5-M-2-PBP ). This is a predictable challenge inherent to its structure.

To troubleshoot effectively, we must first understand the molecule's "personality":

-

High Lipophilicity (LogP ~4.5 - 5.0): The 4-pentyl chain acts as a hydrophobic anchor.[1] While the pyridine ring is polar, the combination of the benzoyl group and the alkyl chain pushes this molecule into BCS Class II territory (High Permeability, Low Solubility).

-

Weak Basicity (pKa ~2.9 - 3.2): Unlike simple pyridine (pKa ~5.2), the electron-withdrawing carbonyl group at the 2-position significantly lowers the basicity of the pyridine nitrogen.[1]

Part 1: Troubleshooting Workflows (Decision Logic)

Before attempting a protocol, determine your application context using the decision matrix below.

Figure 1: Solubilization Strategy Decision Tree

Caption: Decision logic for selecting the appropriate solvent system based on experimental constraints.

Part 2: Biological Assay Formulation (The "Crash Out" Fix)

The most common failure mode for 5-M-2-PBP is precipitation when a DMSO stock is spiked into aqueous media (PBS or DMEM).[1] The hydrophobic "pentyl" tail drives the molecules to aggregate immediately.

Protocol A: The Cyclodextrin Shield (Recommended)

Best for: Cell culture, in vivo injections, and sensitive enzymatic assays. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape, encapsulating the hydrophobic pentyl/benzoyl portion while presenting a hydrophilic face to the water.[1]

Materials:

Step-by-Step:

-

Prepare Stock: Dissolve 5-M-2-PBP in 100% DMSO to a concentration of 20 mM . (Note: Ensure DMSO is anhydrous; water in DMSO will degrade the stock stability).[1]

-

Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in Milli-Q water or PBS.[1] Filter sterilize (0.22 µm).

-

The "Slow Drop" Technique:

-

Equilibration: Stir for 30 minutes at Room Temperature (RT). The solution should remain clear.

-

Dilution: You can now dilute this "concentrate" into your assay media. The cyclodextrin will keep the ligand in solution.

Protocol B: The Surfactant/Cosolvent Ramp

Best for: High-throughput screening (HTS) where cyclodextrins are too expensive or interfere.[1]

Step-by-Step:

-

Premix Solvents: Create a "Intermediate Solvent" consisting of DMSO:Tween-80:Ethanol (4:1:1) .

-

Dissolve: Dissolve 5-M-2-PBP directly into this mixture. The Tween-80 acts as a surfactant to prevent micro-crystallization.[1]

-

Dilution: When adding to the assay buffer, ensure vigorous mixing.

-

Warning: Do not exceed 0.1% Tween-80 final concentration in cell assays, as it can lyse membranes.[1]

-

Part 3: Chemical Synthesis & Purification Guide

If you are handling 5-M-2-PBP during synthesis or extraction, water solubility is not the goal—solubility control is.[1]

Data Table: Solubility Profile

| Solvent | Solubility Rating | Notes |

| Dichloromethane (DCM) | Excellent | Preferred solvent for extraction/workup.[1] |

| Chloroform | Excellent | Good alternative to DCM.[1] |

| Ethyl Acetate | Good | Suitable for chromatography.[1] |

| Methanol/Ethanol | Moderate | May require warming; solubility decreases drastically if "wet".[1] |

| Water (pH 7) | Insoluble | Compound will float or oil out.[1] |

| Water (pH < 2) | Soluble | Forms the pyridinium salt (cationic).[1] |

The pH Trap (Critical Warning)

Researchers often attempt to dissolve pyridine derivatives using mild acids (Acetic acid).[1]

-

The Issue: Because the pKa is low (~3.0), weak acids like acetic acid (pKa 4.75) will not fully protonate the nitrogen.[1] You will get a gummy mixture of free base and salt.

-

The Fix: If you must have it in an aqueous phase for chemical workup, use 1M HCl or Methanesulfonic acid . You must drive the pH below 2.0 to ensure >99% ionization.

Part 4: Frequently Asked Questions (FAQs)

Q: My DMSO stock solution turned cloudy after a week. Is it spoiled? A: Likely, yes. DMSO is hygroscopic (absorbs water from air).[1] Even 1-2% water content in DMSO can cause the hydrophobic 5-M-2-PBP to precipitate inside the bottle.[1]

-

Fix: Always store stocks in aliquots, sealed with Parafilm, at -20°C. Use a desiccator for long-term storage.

Q: Can I use sonication to force it into PBS? A: Do not rely on this. Sonication creates a meta-stable dispersion (micro-suspension), not a true solution.[1] Over 1-4 hours (the duration of your assay), the compound will re-aggregate and settle, leading to false negatives in biological data or "hot spots" of toxicity. Use Protocol A (Cyclodextrin) instead.[1]